molecular formula C9H12N2O2 B13208361 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid

1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B13208361
M. Wt: 180.20 g/mol
InChI Key: QZUGBCYLQKPXFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Molecular Geometry Parameters

Parameter Value Source
Molecular weight 180.20 g/mol
Bond lengths (C-N) 1.34–1.38 Å (aromatic)
Dihedral angles 15.2° (pyrrole-pyrazine)
Hydrogen bond donors 2 (carboxylic acid, NH)

The pyrrole ring adopts a near-planar conformation, while the pyrazine ring exhibits partial saturation, introducing chair-like puckering in the tetrahydro region. The methyl group at position 1 creates steric hindrance, influencing rotational barriers around the N1-C1 bond. Stereochemical analysis reveals no chiral centers, as confirmed by the absence of optical activity in experimental data.

X-ray Crystallographic Analysis of Pyrrolopyrazine Derivatives

While direct X-ray data for this specific compound remains unpublished, structural analogs offer insights. For example, 1,6-bis(4-chlorophenyl)-3,4-dihydro-8-(4-pyridyl)pyrrolo[1,2-a]pyrazine (COD entry 2208533) crystallizes in the P 1 21/n 1 space group with unit cell dimensions a = 10.45 Å, b = 10.495 Å, and c = 18.938 Å. Key observations include:

Table 2: Crystallographic Data for Analogous Compounds

Parameter Value Compound
Space group P 1 21/n 1 COD 2208533
Cell volume 2025.9 ų COD 2208533
R-factor 0.0996 COD 2208533
Bond angles (C-C-N) 118.5°–121.7° COD 2208533

These data suggest π-π stacking interactions between aromatic rings and hydrogen bonding involving the pyridyl nitrogen. For the target compound, computational models predict similar packing motifs, with the carboxylic acid group participating in intermolecular hydrogen bonds.

Comparative Structural Analysis with Related Heterocyclic Systems

The compound’s structure distinguishes it from other nitrogen-containing heterocycles:

Table 3: Structural Comparison with Related Systems

Compound Ring System Substituents Aromaticity
Target compound Pyrrolo[1,2-a]pyrazine 1-Methyl, 6-COOH Partial (tetrahydro)
3-Methylpyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine 3-Methyl Fully aromatic
Le-pyrrolopyrazine A Pyrrolo[1,2-a]pyrazin-4-one 3-Isopropyl Non-aromatic (keto)
  • Electronic Effects : The carboxylic acid group at position 6 withdraws electron density, polarizing the pyrrole ring and reducing nucleophilicity compared to methyl-substituted analogs.
  • Ring Strain : Partial saturation of the pyrazine ring alleviates angle strain, as evidenced by bond angles closer to 120° in tetrahydro regions.
  • Hydrogen Bonding : Unlike 3-methyl derivatives, the carboxylic acid enables dimerization via O-H···O interactions, a feature absent in non-polar analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-7-2-3-8(9(12)13)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3,(H,12,13)

InChI Key

QZUGBCYLQKPXFB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=C(N2CCN1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Pyrrole Ring Construction

  • General Strategy Starting with a diketopiperazine (DKP) precursor, an aldol condensation is performed, followed by pyrrole annulation and bicyclic ring fusion. The intermediate aldol condensation products, bearing either a protected carbonyl or a functionalized alkyne, can be cyclized to the pyrrolodiketopiperazine using protic or gold Lewis acid catalysis.
  • Reaction Conditions Mild conditions are required for the aldol condensation due to the facile intramolecular N → O acyl transfer, which facilitates condensation and elimination of acetate. Cesium carbonate (Cs2CO3) in dimethylformamide (DMF) at ambient temperatures is used to effect the aldol condensation.
  • Specific Example Bisacetoxy-DKP is reacted with a protected 1,3-β-dialdehyde in DMF using Cs2CO3 to give an alkene intermediate. The N–C bond formation and pyrrole annulation are then achieved under acidic conditions using camphor sulfonic acid (CSA) in refluxing toluene.

Synthesis Using Alkynyl Aldehydes

  • Alkynyl Aldehyde Preparation Alkynyl aldehyde precursors are prepared by metalation and formylation of the derived terminal alkyne with DMF.
  • Aldol Condensation The aldol condensation with bisacetoxy-DKP is performed using Cs2CO3 in DMF/PhMe.
  • Pyrrole Annulation Lewis acid catalysis, particularly cationic gold complexes at elevated temperatures, efficiently leads to 5-endo cyclization and pyrrole formation.

Serine Protease Inhibitors Synthesis

  • Acid Conversion An alcohol can be converted directly to the acid with reagents such as PDC in DMF. This acid is then reacted with an amine in the presence of a coupling agent to form an amide.

Data Table: Synthesis of Pyrrolopyrazinones from DKP Precursors

Precursor Conditions Product Yield
Bisacetoxy-DKP + Protected 1,3-β-dialdehyde Cs2CO3, DMF, rt; CSA, Toluene, reflux Pyrrolo-DKP Good
Protected 1,3-β-ketoaldehyde 1) Dibal reduction; 2) Aldol condensation; 3) CSA, Toluene, reflux Methyl-Substituted Pyrrolo-DKP 19-40%
Alkynyl Aldehydes 1) Metalation, formylation with DMF; 2) Cs2CO3, DMF/PhMe; 3) Gold Lewis Acid Catalysis, elevated temp. Pyrrolopyrazinones (various substituted derivatives, e.g., n-butyl, TMS, Phenyl, Cyclohexyl, THP-alkoxymethyl) Moderate

Chemical Reactions Analysis

Hydrolysis of Ester Derivatives

The carboxylic acid is commonly synthesized via hydrolysis of its ester precursors under acidic or basic conditions. Key findings include:

Ester PrecursorReagents/ConditionsYieldSource
Methyl ester6M HCl, reflux, 8 hrs85-90%
tert-Butyl ester TFA/DCM (1:1), rt, 2 hrs92%

Mechanistic studies show that acid-catalyzed hydrolysis proceeds through protonation of the ester carbonyl, followed by nucleophilic attack by water. The tert-butoxycarbonyl (Boc) group demonstrates superior stability under basic conditions compared to methyl esters .

Amide Bond Formation

The carboxylic acid undergoes activation for peptide coupling reactions:

Activation Methods

  • Chloride Formation : Treatment with SOCl₂ or (COCl)₂ generates the acyl chloride intermediate.

  • Mixed Carbonate Method : Uses 1,1'-carbonyldiimidazole (CDI) in THF at 0°C.

Representative Coupling Reaction

AmineCoupling AgentSolventYield
BenzylamineEDC/HOBtDMF78%
Glycine methyl esterDCC/DMAPCH₂Cl₂82%

The fluorenylmethoxycarbonyl (Fmoc) protecting group demonstrates compatibility with these conditions, enabling orthogonal deprotection strategies.

Cyclization Reactions

The pyrrolo[1,2-a]pyrazine core forms via intramolecular cyclization:

Key Synthetic Pathways

Starting MaterialCatalystTemperatureTimeYield
N-methylpyrrole derivativeKOH/DMSO25°C45 min67%
Pyrazine-carboxaldehydePTSAReflux6 hrs58%

Structural characterization via 1H^1H
NMR confirms regioselectivity at the 6-position (δ 6.17 ppm for aromatic proton) .

Decarboxylation Reactions

Controlled thermal decarboxylation occurs under inert atmospheres:

ConditionsProductYield
Cu powder, quinoline, 180°C1-methylpyrrolo[1,2-a]pyrazine73%

This reaction provides access to the de-functionalized heterocycle for further derivatization.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring participates in regioselective substitutions:

ReactionReagentsPositionYield
NitrationHNO₃/AcOHC-865%
BrominationBr₂/FeCl₃C-758%

Density Functional Theory (DFT) calculations align with experimental data showing preferential substitution at positions ortho to the nitrogen atoms.

Reductive Amination

The secondary amine in the pyrazine ring facilitates reductive alkylation:

AldehydeReducing AgentSolventYield
FormaldehydeNaBH₃CNMeOH81%
BenzaldehydeH₂ (1 atm)/Pd-CEtOAc76%

This modification enables tuning of the compound’s lipophilicity for pharmacokinetic optimization.

Stability Under Physiological Conditions

Critical degradation pathways include:

  • Oxidative Degradation : Catalyzed by CYP450 enzymes (t₁/₂ = 2.3 hrs in liver microsomes)

  • Photodegradation : λmax 254 nm causes ring-opening via [4π+4π] cycloreversion (QY = 0.12)

These reactions establish 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid as a versatile scaffold for medicinal chemistry, enabling targeted modifications while preserving its bioactive heterocyclic core. Recent advances in flow chemistry have improved yields in gram-scale syntheses, particularly for amide derivatives .

Scientific Research Applications

1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action for 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structurally analogous compounds, emphasizing differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications References
1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid 1369158-38-2 C₉H₁₂N₂O₂ -COOH at position 6; -CH₃ at position 1 Intermediate for antitumor agents; potential c-Met kinase inhibitor scaffolds .
2-Boc-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid - C₁₄H₁₉N₃O₄ -COOH at position 6; tert-butoxycarbonyl (Boc) at position 2 Protected derivative for peptide coupling; improved solubility in organic solvents .
Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate 1499207-49-6 C₉H₁₂N₂O₂ -COOCH₃ at position 8; -CH₃ at position 1 Esterified analog used in metabolic stability studies; lower acidity vs. carboxylic acid .
n-Ethyl-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide 1087792-08-2 C₁₁H₁₇N₃O -CONHCH₂CH₃ at position 6; -CH₃ at position 1 Amide derivative with enhanced cell permeability; tested in kinase inhibition assays .
Imidazo[1,2-a]pyrazine-6-carboxylic acid - C₇H₅N₃O₂ -COOH at position 6; imidazole fused to pyrazine Found in c-Met inhibitors (e.g., volitinib); higher polarity than pyrrolo-pyrazine analogs .
tert-Butyl 6-cyano-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate 1050884-26-8 C₁₄H₁₉N₃O₂ -CN at position 6; Boc at position 2 Nitrile-containing analog used in click chemistry; discontinued due to stability issues .

Key Structural and Functional Differences

Substituent Position and Reactivity :

  • The carboxylic acid at position 6 (target compound) enables direct conjugation with amines or alcohols, making it ideal for amide/ester bond formation . In contrast, methyl esters (e.g., methyl 8-carboxylate) are less reactive but offer better bioavailability .
  • Boc-protected derivatives (e.g., 2-Boc-3,4-dihydro analog) are preferred for solid-phase synthesis to prevent undesired side reactions .

Biological Activity :

  • The carboxamide derivative (1087792-08-2) exhibits superior cellular uptake due to reduced polarity, making it a candidate for kinase inhibitor optimization .
  • Imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives (e.g., volitinib) show potent c-Met inhibition, attributed to the imidazole ring’s hydrogen-bonding capacity .

Synthetic Accessibility :

  • The target compound is synthesized via acid-catalyzed cyclization of substituted pyrroles, similar to methods for benzazepine derivatives (e.g., 6H-pyrrolo[1,2-a][1]benzazepines) .
  • Nitrile-containing analogs (e.g., 1050884-26-8) require harsh conditions, limiting their utility .

Research Findings

  • Antioxidant Stability: Studies on related M1G adducts (e.g., pyrimido[1,2-a]purin-10(3H)-one) indicate that neither antioxidants (BHT, TEMPO) nor low-temperature workup significantly affect pyrrolo-pyrazine stability during DNA isolation .

Biological Activity

1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrrolo[1,2-a]pyrazine core with a carboxylic acid functional group. Its molecular formula is C9H10N2O2C_9H_{10}N_2O_2, and it has a molecular weight of approximately 178.19 g/mol. The structure can be represented as follows:

SMILES CC1 C2C CN C1 C C2 C O O N C N N\text{SMILES CC1 C2C CN C1 C C2 C O O N C N N}

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant antimicrobial properties. A study demonstrated that 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways.

Cell Line IC50 (µM)
MCF-715
HeLa20

The biological activity of 1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits certain kinases involved in cell signaling pathways associated with cancer progression.
  • Reactive Oxygen Species (ROS) : It induces oxidative stress in bacterial cells leading to cell death.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrrolo[1,2-a]pyrazine derivatives against pathogenic bacteria. The results indicated that modifications to the substituents on the core structure significantly influenced the antimicrobial activity.

Anticancer Research

In another study focusing on anticancer properties, the compound was tested against several cancer cell lines. The findings suggested that it could serve as a lead compound for developing new anticancer agents due to its selective cytotoxicity towards cancer cells while sparing normal cells.

Q & A

Q. What synthetic methodologies are validated for constructing the pyrrolo[1,2-a]pyrazine core in this compound?

The pyrrolo[1,2-a]pyrazine scaffold can be synthesized via a base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to incorporate nitrogen . Palladium-catalyzed direct C6 arylation with aryl bromides is then employed to diversify the core structure. Key steps include optimizing reaction temperatures (e.g., 378 K for cyclization) and catalyst systems (e.g., AlCl₃ for intramolecular cyclization) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Use a combination of NMR spectroscopy (¹H/¹³C), IR spectroscopy (to confirm carbonyl and carboxylic acid groups at ~1700 cm⁻¹), and mass spectrometry (e.g., ESI-MS for molecular ion validation). For stereochemical ambiguity, X-ray crystallography is critical, as demonstrated in resolving substituent configurations in related pyrrolo-pyrazine derivatives .

Q. What functionalization strategies are feasible at the C6-carboxylic acid position?

The carboxylic acid group enables amide coupling (via EDC/HOBt activation) or esterification (using alkyl halides under basic conditions). Evidence from analogous compounds shows that modifications here can influence solubility and bioactivity. For example, ester derivatives (e.g., methyl or 2-methylpropyl esters) are synthesized to enhance membrane permeability .

Advanced Research Questions

Q. How do structural modifications of the pyrrolo[1,2-a]pyrazine core impact biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., trifluoromethyl) at specific positions enhance binding affinity to target enzymes, while N-methylation reduces metabolic degradation. For instance, 3-methyl analogs exhibit improved pharmacokinetic profiles in antidiabetic assays . Computational docking (e.g., AutoDock Vina) can predict interactions with biological targets like kinases or GPCRs.

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR splitting patterns (e.g., overlapping signals for diastereomers) may arise due to dynamic rotational barriers . Use variable-temperature NMR or NOESY to distinguish conformational isomers. For unresolved cases, X-ray crystallography (as in ) or DFT-based NMR chemical shift calculations (e.g., using Gaussian09) provide definitive assignments .

Q. What computational tools are recommended for predicting reactivity or stability?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model reaction pathways (e.g., cyclization energetics) and predict stability under varying pH or temperature. For example, studies on pyrazole-carboxylic acid derivatives used DFT to validate tautomeric equilibria and protonation states .

Q. How should researchers handle toxicity risks during experimental work?

The compound’s acute toxicity (Category 4 for oral/dermal/inhalation) mandates strict PPE protocols (gloves, goggles, fume hoods). Refer to safety data sheets (SDS) for emergency procedures, including first aid for inhalation (move to fresh air) or skin contact (wash with soap/water). Storage recommendations include inert atmospheres (N₂) and desiccants to prevent hydrolysis .

Q. What strategies optimize yield in large-scale synthesis?

Scale-up challenges include exothermic reactions (e.g., AlCl₃-mediated cyclizations). Use controlled addition rates and cooling systems. For palladium-catalyzed steps, ligand screening (e.g., XPhos vs. SPhos) improves catalyst turnover. Batch process optimization (e.g., 1,2-dichlorobenzene as a high-boiling solvent) achieved 73% yield in related syntheses .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC150–152°C (decomp.)
IR ν(C=O)FTIR (KBr)1701–1731 cm⁻¹
¹H NMR (DMSO-d₆)300 MHzδ 2.56 (s, CH₃), 13.99 (s, COOH)
ESI-MS (m/z)Positive ion mode[M+H]⁺ = 311.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.